molecular formula C9H13ClN4 B11892790 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine

1-(4-Chloropyrimidin-2-yl)piperidin-3-amine

Cat. No.: B11892790
M. Wt: 212.68 g/mol
InChI Key: VCFMMLFXVNKUQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine typically involves the reaction of 4-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chloropyrimidine moiety onto the piperidine ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium bicarbonate (NaHCO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production .

Mechanism of Action

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)piperidin-3-amine

InChI

InChI=1S/C9H13ClN4/c10-8-3-4-12-9(13-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2

InChI Key

VCFMMLFXVNKUQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)Cl)N

Origin of Product

United States

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